Arg-Trp-Gly

Description

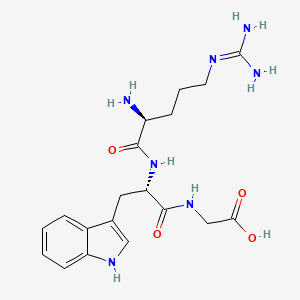

Structure

2D Structure

3D Structure

Properties

CAS No. |

70253-71-3 |

|---|---|

Molecular Formula |

C19H27N7O4 |

Molecular Weight |

417.5 g/mol |

IUPAC Name |

2-[[(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetic acid |

InChI |

InChI=1S/C19H27N7O4/c20-13(5-3-7-23-19(21)22)17(29)26-15(18(30)25-10-16(27)28)8-11-9-24-14-6-2-1-4-12(11)14/h1-2,4,6,9,13,15,24H,3,5,7-8,10,20H2,(H,25,30)(H,26,29)(H,27,28)(H4,21,22,23)/t13-,15-/m0/s1 |

InChI Key |

UGJLILSJKSBVIR-ZFWWWQNUSA-N |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)NCC(=O)O)NC(=O)[C@H](CCCN=C(N)N)N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NCC(=O)O)NC(=O)C(CCCN=C(N)N)N |

Origin of Product |

United States |

Synthetic Methodologies for Arg Trp Gly and Its Derivatives

Solid-Phase Peptide Synthesis (SPPS) Strategies for Arg-Trp-Gly

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of modern peptide synthesis, offering significant advantages in terms of purification and automation. The synthesis of this compound via SPPS involves a series of iterative steps of amino acid coupling and deprotection on a solid support.

Coupling Chemistry for Arginine, Tryptophan, and Glycine (B1666218) Residues

Commonly used coupling reagents in Fmoc-based SPPS include carbodiimides like N,N'-diisopropylcarbodiimide (DIC) and uronium/aminium salts such as HBTU (N,N,N′,N′-tetramethyl-O-(1H-benzotriazol-1-yl)uranium hexafluorophosphate) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). thaiscience.infonih.gov These reagents, often used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure®, activate the carboxylic acid of the incoming amino acid to facilitate nucleophilic attack by the deprotected N-terminal amine of the growing peptide chain on the resin. thaiscience.inforsc.org

The coupling of arginine, in particular, can be challenging due to the steric hindrance of its side chain and protecting group. biotage.com This can lead to incomplete coupling, necessitating strategies like double coupling, where the coupling step is repeated to drive the reaction to completion. biotage.comresearchgate.net Similarly, coupling subsequent amino acids to a bulky tryptophan residue can also be difficult. biotage.com

| Coupling Reagent Class | Examples | Additives | Key Considerations for this compound |

| Carbodiimides | DIC (N,N'-diisopropylcarbodiimide) | HOBt, Oxyma Pure® | DIC is cost-effective but can lead to racemization if not used with an additive. thaiscience.infounive.it |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | DIPEA (N,N-Diisopropylethylamine) | Highly efficient but can cause guanidinylation of the N-terminus if used in excess. nih.govpeptide.com |

| Phosphonium Salts | PyBOP, PyClock | DIPEA | Strong activators, useful for sterically hindered couplings. thaiscience.inforsc.org |

Protecting Group Orthogonality and Deprotection Regimes in this compound Synthesis

A successful SPPS campaign relies on an orthogonal protecting group strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others. peptide.comiris-biotech.de In the context of this compound synthesis using the popular Fmoc/tBu strategy, this principle is fundamental. iris-biotech.denih.gov

The Nα-amino group of each incoming amino acid is temporarily protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group, which is removed at each cycle using a piperidine (B6355638) solution in a solvent like DMF. nih.goviris-biotech.de

Permanent side-chain protecting groups are employed to prevent unwanted reactions during synthesis and are typically removed during the final cleavage of the peptide from the resin using a strong acid, such as trifluoroacetic acid (TFA). nih.goviris-biotech.de

Arginine Side-Chain Protection: The guanidinium (B1211019) group of arginine is highly nucleophilic and requires robust protection. google.com In Fmoc chemistry, sulfonyl-based protecting groups like Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl), Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl), and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl) are commonly used. peptide.comchempep.com Pbf is the most widely used due to its relative lability in standard TFA cleavage cocktails. chempep.comadvancedchemtech.com

Tryptophan Side-Chain Protection: While tryptophan can sometimes be used without side-chain protection, its indole (B1671886) ring is susceptible to modification by cationic species generated during deprotection steps, particularly from the cleavage of arginine's sulfonyl protecting groups. peptide.compeptide.com To mitigate this, the indole nitrogen is often protected with the acid-labile tert-butoxycarbonyl (Boc) group. google.comsigmaaldrich.comug.edu.pl This prevents alkylation and sulfonation of the tryptophan side chain. peptide.comsigmaaldrich.com

Deprotection: The final deprotection and cleavage from the solid support are typically performed simultaneously using a TFA-based cocktail. This cocktail often includes scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) to trap the reactive carbocations generated from the cleavage of tBu-based and other protecting groups, thereby preventing modification of sensitive residues like tryptophan. nih.govsigmaaldrich.comthermofisher.com

| Amino Acid | Nα-Protecting Group | Side-Chain Protecting Group | Deprotection Conditions |

| Arginine | Fmoc | Pbf, Pmc, Mtr | Fmoc: 20% Piperidine in DMF. Pbf: TFA during final cleavage. iris-biotech.deadvancedchemtech.com |

| Tryptophan | Fmoc | Boc (recommended) | Fmoc: 20% Piperidine in DMF. Boc: TFA during final cleavage. iris-biotech.degoogle.com |

| Glycine | Fmoc | None | Fmoc: 20% Piperidine in DMF. vulcanchem.com |

Specific Challenges and Optimization in this compound Synthesis

The synthesis of sequences containing both arginine and tryptophan is known to be problematic. google.com Several side reactions can occur, reducing the yield and purity of the target peptide.

Arginine Lactam Formation: During the activation of Fmoc-Arg(Pbf)-OH for coupling, the activated carboxylic acid can undergo an intramolecular cyclization with the side-chain guanidinium group to form a stable six-membered δ-lactam. researchgate.netgoogle.com This side reaction consumes the activated arginine, preventing its incorporation into the peptide chain and leading to deletion sequences. researchgate.net Strategies to minimize this include using a higher excess of the arginine derivative or performing a double coupling. researchgate.netrsc.org

Tryptophan Alkylation/Sulfonation: During final TFA cleavage, the protecting groups released from arginine (e.g., Pbf) can act as electrophiles and modify the indole ring of tryptophan. peptide.compeptide.com Using a Boc protecting group on the tryptophan indole nitrogen is the most effective way to prevent this side reaction. sigmaaldrich.comug.edu.pl The use of scavengers in the cleavage cocktail is also crucial. peptide.com

Racemization: Tryptophan residues can be susceptible to racemization during activation and coupling, although this is generally minimized by the use of additives like HOBt or Oxyma Pure. thaiscience.infounive.it

Aggregation: Peptide sequences containing hydrophobic residues like tryptophan can be prone to aggregation on the solid support, leading to incomplete coupling and deprotection reactions. sigmaaldrich.comnih.gov This can be mitigated by using specialized solvents, chaotropic agents, or by incorporating backbone modifications.

Solution-Phase Peptide Synthesis Approaches for this compound Segments

While SPPS is dominant, solution-phase peptide synthesis (also known as liquid-phase peptide synthesis, LPPS) remains a viable and sometimes necessary alternative, particularly for large-scale synthesis or for complex fragments. nih.gov In this approach, protected amino acids or peptide fragments are coupled in a suitable organic solvent, and the product is isolated and purified after each step.

For a short peptide like this compound, a fragment condensation strategy could be employed. For example, a protected dipeptide, such as Fmoc-Arg(Pbf)-Trp(Boc)-OH, could be synthesized and then coupled to a glycine ester (e.g., H-Gly-OMe) in solution. This requires careful control of reaction conditions to prevent racemization at the tryptophan residue. The fully protected tripeptide would then be purified and deprotected in subsequent steps. While more labor-intensive due to the need for purification at each stage, solution-phase methods can offer advantages in scalability and characterization of intermediates. ucl.ac.uk

Chemoenzymatic and Biosynthetic Integration of this compound Motifs

Chemoenzymatic methods combine the flexibility of chemical synthesis with the high specificity of enzymatic catalysis. Enzymes like trypsin or peptiligase can be used to ligate peptide fragments. core.ac.ukuva.nl For instance, a chemically synthesized fragment like Ac-Arg-Trp-OH could potentially be ligated to a glycine-containing fragment using a specific ligase enzyme. uva.nl This approach offers the advantage of forming peptide bonds under mild, aqueous conditions with high specificity, avoiding the need for extensive side-chain protection and minimizing side reactions like racemization. uva.nl

Biosynthetic approaches, while not typically used for producing a simple tripeptide, can integrate the this compound motif into larger proteins through recombinant DNA technology. However, challenges can arise, such as the use of rare codons for arginine in common expression hosts like E. coli, which can lead to poor synthesis efficiency.

Incorporation of Unnatural Amino Acids and Peptide Backbone Modifications

The synthetic frameworks described above can be adapted to incorporate unnatural amino acids or to modify the peptide backbone, creating analogs of this compound with altered properties.

Unnatural Amino Acids: To explore structure-activity relationships, the arginine, tryptophan, or glycine residues can be replaced with non-proteinogenic counterparts. For example, tryptophan might be replaced with a halogenated or methylated tryptophan analog to alter its electronic properties or hydrophobicity. google.com The synthesis would follow standard SPPS protocols, using the appropriately protected unnatural amino acid derivative.

Peptide Backbone Modifications: The properties of the peptide can be fine-tuned by modifying the amide backbone. A common modification is N-methylation, for instance, replacing Gly with N-methyl Glycine (Sarcosine). google.com This modification can increase metabolic stability and influence the peptide's conformation. google.comresearchgate.net Another approach involves replacing a standard amino acid with an aza-amino acid, such as replacing Gly with aza-Gly, which can alter the peptide's secondary structure and biological activity. mdpi.com These modifications are introduced during synthesis using the corresponding modified building blocks.

Alpha/Beta-Peptide Hybrids and Beta-Amino Acid Incorporations into this compound Sequences

The integration of β-amino acids into peptide sequences containing the this compound motif represents a key strategy for creating peptidomimetics with altered conformations and potentially improved pharmacological properties. The insertion of a β-amino acid into the backbone of a native α-peptide sequence can induce unique secondary structures and enhance stability. nih.govacs.org This approach is predicated on the hypothesis that modifying the peptide backbone could alter ligand potency and selectivity at target receptors. nih.gov

Research into α/β³-peptide hybrids based on the melanocortin agonist sequence Ac-His-dPhe-Arg-Trp-NH₂ has explored the systematic replacement of α-amino acids with their β³-homologues. nih.gov In this context, four linear α/β³-hybrid tetrapeptides were designed and synthesized, with modifications targeting the Phe, Arg, and Trp residues. nih.gov The synthesis involved incorporating β³-amino acid analogues such as β³hPhe, β³hdPhe, β³hArg, and β³hTrp. nih.gov

The findings from these studies revealed that while some modifications led to a decrease in potency, others yielded compounds with significant agonist activity and improved selectivity. For instance, the substitution of Trp with β³hTrp in the reference tetrapeptide resulted in a potent agonist at the mouse melanocortin-4 receptor (mMC4R) with noteworthy selectivity over the mouse melanocortin-3 receptor (mMC3R). nih.gov Specifically, the analog Ac-His-dPhe-Arg-β³hTrp-NH₂ showed a 35-fold selectivity for the mMC4R. nih.gov Similarly, replacing Arg with β³hArg also produced a peptide with nanomolar to micromolar potencies at several melanocortin receptors and a 12-fold selectivity for mMC4R over mMC3R. nih.gov These results underscore the potential of using a heterogeneous backbone to develop potent and selective receptor ligands. nih.gov

| Compound | Modification | mMC4R Agonist Potency (EC₅₀, nM) | mMC3R Agonist Potency (EC₅₀, nM) | Selectivity (mMC3R/mMC4R) |

|---|---|---|---|---|

| Ac-His-dPhe-Arg-Trp-NH₂ (Parent) | None (All α-amino acids) | 2.28 | 126 | 55 |

| Ac-His-dPhe-β³hArg-Trp-NH₂ | Arg → β³hArg | 27 | 315 | 12 |

| Ac-His-dPhe-Arg-β³hTrp-NH₂ | Trp → β³hTrp | 12 | 422 | 35 |

D-Amino Acid Substitutions in this compound Containing Peptides

The substitution of L-amino acids with their D-enantiomers is a widely employed strategy in peptide chemistry to enhance proteolytic stability and modulate biological activity. mdpi.comresearchgate.net The incorporation of a D-amino acid can induce specific conformational changes, such as stabilizing β-turns, which may be crucial for receptor binding, while simultaneously making the peptide less susceptible to degradation by endogenous proteases. nih.gov

This approach has been extensively applied to peptides containing the His-Phe-Arg-Trp sequence, which is a core pharmacophore for melanocortin receptors. google.comacs.orgacs.org For example, the synthetic melanocortin agonist NDP-MSH has the sequence Ac-Ser-Tyr-Ser-Nle-Glu-His-DPhe-Arg-Trp-Gly-Lys-Pro-Val-NH₂, where the D-Phenylalanine (DPhe) residue is critical for its potent activity. acs.orgacs.org The synthesis of such peptides is often performed using solid-phase peptide synthesis (SPPS), where the D-amino acid is incorporated just like its L-counterpart, using standard coupling reagents. mdpi.comgoogle.com

Systematic D-amino acid scans, where each amino acid in a sequence is replaced by its D-isomer, have been used to identify residues critical for bioactivity and stability. mdpi.comresearchgate.net In a study on α-conotoxin RgIA, which contains multiple arginine residues, systematic replacement with D-amino acids revealed that a D-Arg substitution at the C-terminus significantly enhanced stability in serum. mdpi.com While peptides containing the this compound motif are often part of larger sequences, the principles of D-amino acid substitution remain relevant. For instance, the synthesis of peptides with the general formula AAₙₙ-(D)Phe-Arg-Trp-Gly-NH₂ has been described, where AAₙₙ is a non-natural amino acid. google.com These syntheses often utilize solid-phase methods on a resin support, coupling the amino acids sequentially. google.comgoogle.com

The rationale for these substitutions is not only to improve stability but also to explore the stereochemical requirements for receptor interaction. acs.orgnih.gov In some cases, a D-amino acid substitution can convert an agonist into an antagonist, as seen with modifications at the Phe position in the Ac-His-DPhe-Arg-Trp-NH₂ template. acs.org

| Parent Peptide/Sequence Motif | D-Amino Acid Substitution | Observed Effect | Reference |

|---|---|---|---|

| His-Phe-Arg-Trp (Melanocortin Pharmacophore) | Phe → DPhe | Core modification in potent synthetic agonists like MT-II and NDP-MSH. | acs.orgacs.org |

| α-Conotoxin RgIA (contains Arg) | Arg → D-Arg (at C-terminus) | Increased serum stability (half-life of ~4 hours). | mdpi.com |

| Ac-His-Xaa-Arg-Trp-NH₂ | Xaa = DNal(2') | Resulted in antagonists of the MC3 receptor. | acs.org |

| Trimer WRW-NH₂ | All L → All D | The resulting D-peptide had comparable antimicrobial activity to the L-peptide. | cambridge.org |

Other Side Chain and Backbone Modifications of this compound Analogs

Beyond stereochemical and backbone-extension modifications, a variety of other alterations to the side chains and peptide backbone of this compound-containing peptides have been explored to enhance their properties. These modifications aim to improve metabolic stability, constrain conformation, and refine biological activity. google.comresearchgate.net

Side Chain Modifications: The side chains of arginine and tryptophan are often targets for modification due to their chemical reactivity and importance in receptor interactions. During solid-phase peptide synthesis (SPPS), protecting groups are essential. For tryptophan, the indole side chain can be protected with a tert-butyloxycarbonyl (Boc) group to prevent modification during the cleavage of sulfonyl-based protecting groups from arginine, such as Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl). peptide.com The use of Fmoc-Trp(Boc)-OH is common in Fmoc-based chemistry to minimize side reactions. peptide.com For arginine, protecting groups like Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) or Pbf are standard, although their removal can sometimes lead to side reactions with tryptophan if the indole is unprotected. google.compeptide.com

Other side chain modifications include the substitution of natural amino acids with unnatural ones to enhance properties like hydrophobicity. For example, replacing Valine with Norleucine (Nle), a non-natural analog of leucine, can improve metabolic stability. google.com

Backbone Modifications: Modifications to the peptide backbone itself are a powerful tool for creating robust peptidomimetics.

N-Methylation: The substitution of a glycine residue with N-methyl glycine (Sarcosine) constrains the peptide backbone by removing a hydrogen bond donor. google.com This modification can reinforce a desired conformation, such as a β-turn, leading to improved target recognition and stability. google.com However, N-methylation can also sometimes reduce biological activity by stabilizing an inactive conformation. researchgate.netresearchgate.net In one study, N-methylation of a backbone-cyclized peptide library based on the Phe-D-Phe-Arg-Trp-Gly sequence resulted in significantly reduced bioactivity. researchgate.net

Backbone Cyclization: Cyclizing a peptide by forming a covalent bond between atoms of the backbone, rather than side chains, can dramatically enhance stability and cell permeability while leaving the crucial side chains free for receptor interaction. researchgate.net A library of backbone-cyclized peptides derived from the Phe-(D)Phe-Arg-Trp-Gly sequence was developed to create metabolically stable analogs. researchgate.net

Peptide Bond Isosteres: Replacing a standard amide bond with a non-hydrolyzable mimic can prevent enzymatic cleavage. For example, (Z)-alkene dipeptide isosteres have been synthesized and incorporated into a pentapeptide containing an Arg-Trp sequence to create cis-peptide bond mimetics. nih.gov

These diverse modifications highlight the extensive chemical toolbox available for transforming the basic this compound sequence into highly specialized molecular probes and therapeutic candidates.

| Modification Type | Specific Modification | Example Peptide/Sequence | Purpose/Result | Reference |

|---|---|---|---|---|

| Side Chain Protection | Fmoc-Trp(Boc)-OH | Used in SPPS of Arg-containing peptides | Prevents sulfonyl modification of tryptophan during arginine deprotection. | peptide.com |

| Backbone Modification | Glycine → N-methyl Glycine | Compstatin analog | Constrains backbone, reinforces β-turn, improves hydrophobic interactions. | google.com |

| Backbone Modification | Backbone Cyclization | Library based on Phe-(D)Phe-Arg-Trp-Gly | To enhance metabolic stability and oral bioavailability. | researchgate.net |

| Backbone Modification | Peptide Bond Isostere | (Z)-alkene dipeptide isostere for Phe-Gly | Introduced a cis-peptide bond mimic; resulted in low bioactivity, indicating the importance of the trans-amide conformer. | nih.gov |

| Side Chain Modification | Peptoid Residue | Ac-Nle-Gly-Lys-NPhe-Arg-Trp-Gly-NH₂ | Creation of a peptoid-peptide hybrid. | figshare.com |

Structural and Conformational Characterization of Arg Trp Gly Sequences

Advanced Spectroscopic Techniques for Arg-Trp-Gly

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution Structure Analysis

NMR spectroscopy is a powerful tool for determining the three-dimensional structures of peptides and proteins in solution, closely mimicking their native physiological environment. uzh.ch This technique relies on the magnetic properties of atomic nuclei and can reveal a wealth of information about molecular conformation, dynamics, and intermolecular interactions. For peptides containing the this compound sequence, NMR studies have been instrumental in defining their solution structures. For instance, the solution structure of alpha-melanocyte-stimulating hormone (α-MSH), which contains the this compound sequence, was determined using two-dimensional NMR spectroscopy and simulated-annealing calculations. nih.gov These studies revealed that α-MSH adopts a hairpin loop conformation that includes this conserved message sequence. nih.gov

The analysis of peptides like this compound begins with the assignment of proton (¹H) resonances in the NMR spectrum. univr.it One-dimensional (1D) NMR provides a basic fingerprint of the molecule, but for peptides, significant signal overlap often necessitates the use of two-dimensional (2D) NMR techniques to resolve individual proton signals. univr.it

Key 2D NMR experiments used in the study of peptides include:

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other through chemical bonds, typically within the same amino acid residue. core.ac.uk In the COSY spectrum of a peptide containing this compound, cross-peaks would connect the CαH and NH protons of each residue. core.ac.uk

TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations observed in COSY to an entire spin system of an amino acid. uzh.ch This is particularly useful for identifying the complete set of proton signals belonging to a specific amino acid, like the long side chains of arginine and tryptophan. uzh.ch

HSQC (Heteronuclear Single Quantum Coherence): When peptides are isotopically labeled (e.g., with ¹⁵N or ¹³C), HSQC spectra can be used to correlate protons with their directly attached heteroatoms. rsc.org This helps to resolve spectral overlap and provides additional anchor points for resonance assignment. rsc.org For example, an ¹H-¹⁵N HSQC spectrum displays correlations for each backbone amide group, as well as the side-chain amides of tryptophan, asparagine, and glutamine. univr.it

In the context of this compound containing peptides, these 2D NMR experiments allow for the sequential assignment of resonances, a critical first step in structure determination. univr.it For example, the structure of a cyclic decapeptide containing the Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly sequence was studied using two-dimensional ¹H NMR spectroscopy. nih.gov

Chemical shifts, the precise frequencies at which nuclei resonate, are highly sensitive to the local electronic environment. biorxiv.org Changes in these shifts, known as chemical shift perturbations (CSPs), can provide valuable information about conformational changes, ligand binding, or other molecular interactions. nih.gov

For peptides containing this compound, CSPs can be used to map interaction surfaces or to probe conformational dynamics. For instance, cation-π interactions between the arginine and tryptophan side chains can be investigated. biorxiv.org Such interactions would cause upfield shifts in the arginine and lysine (B10760008) side-chain resonances due to the diamagnetic anisotropic shielding from the nearby indole (B1671886) ring of tryptophan. biorxiv.org

The analysis of CSPs in response to changes in conditions (e.g., pH, temperature, or the addition of a binding partner) can reveal which residues are involved in a particular process. By monitoring the ¹H and ¹⁵N chemical shifts in an HSQC spectrum, researchers can identify residues that experience a change in their local environment. nih.gov For example, a study on the phosphatase Cdc25B used CSP analysis of point mutants to validate transient Arg-Trp cation-π interactions. biorxiv.org

Table 1: Representative Proton (¹H) Chemical Shift Ranges for Amino Acid Residues in Peptides

| Proton Type | Arginine (Arg) | Tryptophan (Trp) | Glycine (B1666218) (Gly) |

| NH (Amide) | ~8.3 ppm | ~8.2 ppm | ~8.4 ppm |

| CαH | ~4.3 ppm | ~4.7 ppm | ~3.9 ppm |

| CβH | ~1.8, 1.9 ppm | ~3.2, 3.3 ppm | N/A |

| Side Chain | γ-CH₂: ~1.6 ppmδ-CH₂: ~3.2 ppmε-NH: ~7.2 ppmη-NH₂: ~7.6 ppm | δ1-H: ~7.2 ppmε3-H: ~7.7 ppmζ2-H: ~7.5 ppmζ3-H: ~7.2 ppmη2-H: ~7.0 ppm | N/A |

Note: These are approximate values and can vary significantly depending on the local environment and secondary structure.

One-Dimensional and Two-Dimensional NMR Applications

Mass Spectrometry for this compound Structural Insights and Isomer Differentiation

Mass spectrometry (MS) is a versatile analytical technique that measures the mass-to-charge ratio of ions. It provides crucial information about the primary structure of peptides, including their amino acid sequence and post-translational modifications. Advanced MS techniques can also offer insights into the higher-order structure of peptides. acs.org

Electron Capture Dissociation (ECD) is a fragmentation method used in tandem mass spectrometry (MS/MS) that is particularly well-suited for studying non-covalent interactions and labile post-translational modifications. whiterose.ac.uknih.gov In ECD, multiply charged peptide ions capture low-energy electrons, leading to fragmentation of the peptide backbone with minimal disruption of non-covalent interactions. whiterose.ac.uk This allows for the preservation of structural information in the gas phase.

For peptides containing arginine, the location of the positive charge is a key factor in ECD fragmentation patterns. whiterose.ac.uk While it was initially thought that electrons are captured at the site of the charge, studies on arginine-containing peptides have shown that backbone N-Cα bond cleavage still occurs, suggesting that electrons can be captured elsewhere in the molecule. whiterose.ac.uk The presence of arginine can influence charge retention on fragment ions, with z-ions being predominantly observed due to preferential charge retention at the C-terminal basic residue. researchgate.net

ECD has also been shown to be sensitive to the stereochemistry of amino acids. For example, studies on the Trp-cage protein, which contains both arginine and tryptophan, demonstrated that ECD could distinguish between stereoisomers, with different fragment ion abundances observed for peptides containing D-amino acids compared to their all-L counterparts. acs.org This suggests that ECD can probe the tertiary structure of peptides in the gas phase. acs.org

Electrospray ionization (ESI) is a soft ionization technique commonly used to generate gas-phase ions of peptides for MS analysis. nih.gov The molecular mass of a peptide containing the this compound sequence can be precisely determined using ESI-MS. nih.gov

Tandem mass spectrometry (MS/MS) is used to sequence peptides. In this process, a specific peptide ion is isolated and then fragmented. The resulting fragment ions (typically b- and y-ions in collision-induced dissociation, CID) are then analyzed to determine the amino acid sequence. The presence of specific immonium ions in the MS/MS spectrum can help to confirm the presence of certain amino acids, such as tryptophan. resolvemass.ca

Table 2: Common Fragment Ions Observed in MS/MS of an this compound Peptide

| Ion Type | Sequence Fragment | Description |

| b-ions | Arg | N-terminal fragment containing the first residue. |

| Arg-Trp | N-terminal fragment containing the first two residues. | |

| y-ions | Gly | C-terminal fragment containing the last residue. |

| Trp-Gly | C-terminal fragment containing the last two residues. | |

| Immonium Ions | Trp | A characteristic low-mass ion indicative of the tryptophan residue. |

| Arg | A characteristic low-mass ion indicative of the arginine residue. |

The reactivity of amino acid side chains can also be probed using MS. The relative reactivity is generally Cys > Met > Trp > Tyr > Phe > ... > Arg > ... > Gly. nih.gov This information is useful in chemical labeling experiments designed to probe the solvent accessibility of different residues within a peptide's structure. researchgate.net

Electron Capture Dissociation (ECD) and Charge Localization Studies

Vibrational Spectroscopy (Infrared, Terahertz) for this compound Backbone Conformation and Dynamics

Vibrational spectroscopy techniques, including Infrared (IR), Raman, and Terahertz (THz) spectroscopy, offer powerful tools for investigating the structural dynamics and conformational properties of peptides like those containing the this compound sequence. These methods probe the vibrational modes of the peptide backbone and side chains, providing insights into secondary structure, intermolecular interactions, and collective motions.

Infrared and Raman spectroscopy, especially in the amide I region (around 1600–1700 cm⁻¹), are classic methods for determining peptide secondary structure. nih.govresearchgate.net The position of the amide I band (mainly C=O stretching) is a well-established indicator of conformations like α-helices, β-sheets, and random coils. However, the analysis of peptides containing large aromatic side chains like Tryptophan can be complex. Surface-Enhanced Raman Spectroscopy (SERS) studies have demonstrated that the presence of large side chains can increase the distance between the peptide backbone and a metal surface, potentially suppressing the amide I band signal. nih.gov The SERS spectra of a Trp-rich peptide show characteristic bands for the indole ring at 760 cm⁻¹ and 1010 cm⁻¹. nih.gov Computational studies combining quantum mechanics with molecular dynamics show that Raman Optical Activity (ROA) spectra are also sensitive to side-chain conformations of Arg and Trp, which can influence the spectral patterns arising from the peptide backbone. researchgate.net

X-ray Crystallography of Peptides Containing this compound Motifs

While a high-resolution crystal structure specifically for the isolated tripeptide this compound is not prominently available in the reviewed literature, the motif has been characterized within larger, biologically active peptide structures. For example, the sequence this compound is a component of a cyclic albumin-binding domain (cABD) peptide designed for medical imaging. nih.gov The structure of such complex peptides, often determined by methods like X-ray crystallography or advanced NMR spectroscopy, reveals the conformation of the this compound segment in a functionally relevant context.

Conformational Analysis and Dynamics of this compound

Intra- and Intermolecular Interactions: Hydrogen Bonding, Cation-Pi Interactions

The conformation of the this compound sequence is heavily governed by a network of non-covalent interactions, most notably cation-π interactions and hydrogen bonds.

The cation-π interaction between Arginine (Arg) and Tryptophan (Trp) is a dominant force in stabilizing protein and peptide structures. pnas.org This interaction occurs between the positively charged guanidinium (B1211019) group of the Arg side chain and the electron-rich π-system of the Trp indole ring. mdpi.complos.org It is an energetically significant interaction, with calculated contributions to stability estimated at approximately -2.9 ± 1.4 kcal/mol. pnas.orgnih.gov Structural analyses from protein databases show that over a quarter of all Trp residues participate in such interactions, frequently with Arg. pnas.org The typical geometry involves a planar, stacked arrangement where the guanidinium group is positioned parallel to the face of the indole ring, often within 6 Å. mdpi.comnih.gov This specific geometry allows the Arg side chain to simultaneously form hydrogen bonds with other residues while engaging in the cation-π interaction. mdpi.comnih.gov

Hydrogen bonding further defines the structure. The Trp side chain contains an N-H group on its indole ring that can act as a hydrogen bond donor. mdpi.comoup.com The peptide backbone itself provides multiple hydrogen bond donors (N-H) and acceptors (C=O) that can form both intramolecular bonds, leading to secondary structures like β-turns, and intermolecular bonds between different peptide chains. proteinstructures.comquora.com The side chain of Arginine is also a potent hydrogen bond donor. oup.comcambridgemedchemconsulting.com Quantum chemical calculations confirm that Arg can form multiple, strong hydrogen bonds, which play a crucial role in its interactions with other molecules, including ribonucleotide bases and other amino acid residues. jst.go.jpacs.org

| Interaction Type | Participating Groups | Key Geometric Features | Estimated Energy Contribution |

| Cation-π | Arg (Guanidinium group) & Trp (Indole ring) | Parallel, stacked geometry; distance < 6 Å. mdpi.comnih.gov | -2.9 ± 1.4 kcal/mol. pnas.orgnih.gov |

| Hydrogen Bond | Trp (Indole N-H) & Acceptor (e.g., Carbonyl O) | Planar configuration; Donor-Acceptor distance ~3 Å. mdpi.com | Variable, typically 2-5 kcal/mol. |

| Hydrogen Bond | Arg (Guanidinium N-H) & Acceptor | Can form multiple H-bonds simultaneously. oup.comcambridgemedchemconsulting.com | Strong, can be > 20 kcal/mol in salt bridges. cambridgemedchemconsulting.com |

| Hydrogen Bond | Peptide Backbone (N-H, C=O) | Defines secondary structures (e.g., β-turns). physics.gov.az | Variable. |

Influence of Amino Acid Sequence Context on Local and Global Conformation of this compound

The local and global conformation of an this compound motif is not determined in isolation but is profoundly influenced by the surrounding amino acid sequence. The neighboring residues dictate the steric and electrostatic environment, which in turn favors certain secondary structures and side-chain orientations.

Studies on melanocortin receptor ligands, which often contain an Arg-Trp sequence, demonstrate this principle. In analogues like Ac-Nle-c[Asp-His-DPhe-Arg-Trp-Lys]-NH2, the His-DPhe-Arg-Trp domain is considered the key pharmacophore. acs.org NMR and molecular dynamics simulations of these cyclic peptides show that the backbone conformation, including the presence of a β-turn spanning the Arg-Trp region, is a result of constraints imposed by the entire cyclic structure. physics.gov.azacs.org The interactions of His, Phe, and Trp side chains are major contributors to the conformational energy and stabilization of these structures. physics.gov.az

In intrinsically disordered proteins (IDPs), the local sequence has been shown to encode for backbone dynamics. elifesciences.org Predictive models indicate that Arg and Trp are among the amino acids that contribute most significantly to localized, slower dynamics, suggesting that interactions involving these residues are key drivers of conformational sampling. elifesciences.org The residues that flank the this compound motif can either enhance these interactions or disrupt them. For instance, placing bulky or charged residues nearby can alter the accessibility of the Arg and Trp side chains, affecting their ability to form the stabilizing cation-π and hydrogen bond networks. Conversely, small, flexible residues like Gly can provide the conformational freedom necessary for a motif to adopt a specific turn structure required for biological activity. pnas.orgnih.gov

Solvent Effects on this compound Conformations and Dynamics

The solvent environment plays a critical role in modulating the conformational landscape and dynamics of peptides. The properties of the solvent, such as polarity and hydrogen-bonding capacity, directly influence the stability of different peptide conformations by interacting with the backbone and side chains.

For peptides containing the this compound sequence, the large and chemically distinct side chains of Arg and Trp are particularly sensitive to the solvent. Tryptophan, with its large hydrophobic surface area, can engage in favorable interactions with certain organic solvents. mdpi.com Arginine, being charged, has strong interactions with polar solvents like water. In unfolded protein ensembles, large residues like Arg and Trp exhibit the greatest solvent-exposed areas, making their interactions with the solvent a key factor in the conformational state. nih.gov

Molecular Interactions and Biochemical Mechanisms of Arg Trp Gly Motifs

The tripeptide sequence Arginine-Tryptophan-Glycine (Arg-Trp-Gly) is a significant structural motif found in various biologically active peptides. Its constituent amino acids confer specific chemical properties that drive a range of molecular interactions, from receptor binding to the modulation of protein-protein interactions and participation in supramolecular chemistries. The positively charged guanidinium (B1211019) group of arginine, the large hydrophobic indole (B1671886) ring of tryptophan, and the conformational flexibility afforded by glycine (B1666218) collectively contribute to the motif's functional diversity.

Receptor Binding and Activation Mechanisms involving this compound

The this compound sequence is a recognized component of ligands that target G protein-coupled receptors (GPCRs), particularly the melanocortin receptors (MCRs). It is often found as part of the C-terminal sequence of melanocortin agonists, following the highly conserved His-Phe-Arg-Trp pharmacophore. nih.govnih.gov

The this compound motif is integral to the structure of potent melanocortin agonists. The endogenous ligand α-Melanocyte-Stimulating Hormone (α-MSH) itself contains the sequence ...His-Phe-Arg-Trp-Gly... nih.gov Synthetic analogues have been developed based on this core structure to enhance potency and selectivity for the five MCR subtypes (MC1R, MC2R, MC3R, MC4R, and MC5R). nih.govmdpi.com

The interaction with these receptors is largely dictated by the preceding His-Phe-Arg-Trp core, which is considered the essential "message" sequence for receptor recognition and stimulation. nih.govresearchgate.netacs.org However, the C-terminal extension, including the this compound sequence, plays a crucial role in modulating affinity and subtype selectivity. For instance, the Arg and Trp residues within the core sequence establish key contact points within the receptor binding pocket. nih.govmdpi.com The guanidinium group of Arg interacts with acidic residues in the transmembrane helices, while the Trp indole ring engages with a hydrophobic cluster of receptor residues. mdpi.com The subsequent glycine residue can influence the peptide's conformation, such as contributing to the formation of a β-turn structure (e.g., this compound-Lys), which is important for proper orientation within the receptor binding site and subsequent activation. nih.gov

Studies on synthetic peptides have highlighted the importance of this region. A compound identified as JK1 (Ac-Nle-Gly-Lys-D-Phe-Arg-Trp-Gly-NH₂) proved to be a highly selective agonist for the MC4R, showing 90-fold and 110-fold selectivity over MC3R and MC5R, respectively, underscoring the role of the C-terminal sequence in defining the pharmacological profile. nih.gov

The binding of this compound-containing peptides to melanocortin receptors is a complex process involving a network of interactions. The arginine residue's positive charge is critical for electrostatic interactions with negatively charged residues in the receptor, such as aspartic acid, while the tryptophan's indole ring forms hydrophobic and aromatic stacking interactions. nih.govmdpi.com

Binding affinity and functional potency are quantified by parameters like the inhibition constant (Kᵢ), the half-maximal inhibitory concentration (IC₅₀), and the half-maximal effective concentration (EC₅₀). The tetrapeptide Ac-His-DPhe-Arg-Trp-NH₂ serves as a foundational scaffold for many potent ligands. nih.govacs.org Research has shown that even tripeptides like Ac-DPhe-Arg-Trp-NH₂ can retain micromolar binding affinity and agonist activity, specifically at the hMC4R. ebi.ac.uk The addition of the glycine residue at the C-terminus, as seen in α-MSH and its analogues, can further refine these binding kinetics. nih.gov

The following table summarizes binding and functional data for selected peptides containing the Arg-Trp or this compound motif at various human melanocortin receptors.

| Peptide/Compound | Receptor | Binding Affinity (Kᵢ or IC₅₀) | Functional Potency (EC₅₀) |

| Ac-His-DPhe-Arg-Trp-NH₂ | hMC1R | 0.6 µM (IC₅₀) | Agonist |

| hMC4R | 1.2 µM (IC₅₀) | Agonist | |

| Ac-DPhe-Arg-Trp-NH₂ | hMC4R | 2.0 µM (IC₅₀) | Agonist |

| Ac-Nle-Gly-Lys-D-Phe-Arg-Trp-Gly-NH₂ (JK1) | MC3R | 90-fold less than MC4R | - |

| MC4R | Selective Agonist | - | |

| MC5R | 110-fold less than MC4R | - | |

| CycN-K6 | MC1R | 155 ± 16 nM (IC₅₀) | - |

| CycN-K7 | MC1R | 495 ± 101 nM (IC₅₀) | - |

| Compound 6 (Bicyclic) | hMC1R | 69 ± 5 pM (Kᵢ) | < 50 pM |

| hMC3R | 51 ± 6 nM (Kᵢ) | - | |

| hMC4R | 30 ± 3 nM (Kᵢ) | - | |

| α-MSH | mMC1R | 0.55 ± 0.09 nM | - |

| mMC3R | 5.37 ± 0.62 nM | - | |

| mMC4R | 0.79 ± 0.14 nM | - | |

| mMC5R | 0.44 ± 0.09 nM | - |

Data compiled from multiple sources. mdpi.comacs.orgnih.govebi.ac.ukuq.edu.aucsic.es This table is for illustrative purposes and represents a selection of findings.

Melanocortin receptors are canonical G protein-coupled receptors that couple to the Gαs protein subunit. nih.gov Upon agonist binding, the receptor undergoes a conformational change that activates Gαs, which in turn stimulates the enzyme adenylyl cyclase. nih.govnih.gov This enzyme catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). nih.govgoogle.com The resulting increase in intracellular cAMP levels activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a physiological response, such as melanin (B1238610) synthesis in the case of MC1R activation. mdpi.com Peptides containing the this compound motif, acting as agonists, trigger this cascade. nih.govnih.govnih.gov The potency (EC₅₀) of a ligand in stimulating cAMP production is a direct measure of its ability to activate this signal transduction pathway. uq.edu.au

Ligand-Receptor Recognition and Binding Kinetics

Protein-Protein Interaction (PPI) Inhibition and Modulation by Arg-Trp Motifs

The distinct chemical features of arginine and tryptophan make the Arg-Trp motif a potent mediator of protein-protein interactions (PPIs), particularly at membrane interfaces. This has been notably demonstrated in the context of bacterial cell wall synthesis.

The enzyme MraY translocase is an essential integral membrane protein in bacteria that catalyzes a key step in peptidoglycan biosynthesis. researchgate.netrsc.org It is the molecular target of the lysis protein E from bacteriophage ϕX174. nih.govcore.ac.uk The interaction between protein E and MraY, which leads to the inhibition of MraY and subsequent cell lysis, is mediated by a specific PPI. researchgate.netnih.gov

Structural modeling and genetic studies have identified a crucial Arg-Trp-x-x-Trp (RWxxW) motif within the transmembrane domain of protein E. researchgate.netnih.gov This motif interacts with a specific site on E. coli MraY, involving residues Glu-287 and Phe-288 located on transmembrane helix 9. nih.govnih.gov The interaction is thought to involve the cationic arginine and the aromatic tryptophan residues of the motif binding to this extracellularly accessible site on MraY. rsc.org

This discovery has led to the development of synthetic peptides and peptidomimetics based on the Arg-Trp motif that act as inhibitors of MraY. rsc.orgnih.gov These synthetic compounds have demonstrated both direct inhibition of MraY enzymatic activity and antimicrobial activity against various bacteria. researchgate.netrsc.org

| Compound Type | Target/Organism | Inhibitory Concentration |

| Synthetic RWxxW Pentapeptides | Particulate E. coli MraY | IC₅₀ 200–600 µM |

| Arg-Trp-octyl ester | E. coli | MIC 31 µg/mL |

| Lys-Trp-octyl ester | P. fluorescens | MIC₅₀ 5 µg/mL |

| Arg-Trp-decyl ester | P. fluorescens | MIC₅₀ 3 µg/mL |

| α-helix Peptidomimetic | Particulate MraY | IC₅₀ 140 µM |

| Triazinedione Peptidomimetic (6d) | Particulate MraY | IC₅₀ 48 µM |

Data compiled from multiple sources. researchgate.netrsc.orgnih.govnih.gov This table is for illustrative purposes and represents a selection of findings.

The finding that mutations in MraY at the proposed interaction site (e.g., F288L) confer resistance to both protein E and the synthetic Arg-Trp peptides provides strong evidence for this specific PPI mechanism. rsc.orgnih.gov

Supramolecular Host-Guest Interactions with this compound Sequences (e.g., Cucurbiturils)

The this compound sequence possesses ideal characteristics for participating in host-guest chemistry with macrocyclic hosts like cucurbit[n]urils (CBs). These barrel-shaped molecules have a hydrophobic inner cavity and two polar, carbonyl-lined portals. rsc.org This dual nature allows them to bind guest molecules through a combination of hydrophobic and electrostatic interactions. rsc.orgacs.org

The tryptophan residue of an this compound sequence is an excellent guest for the hydrophobic cavity of cucurbiturils, particularly CB nih.gov and CB rsc.org. acs.orgtrinity.edu The indole side chain fits snugly within the cavity, driven by the hydrophobic effect which involves the displacement of high-energy water molecules from the host's interior. nih.gov

Simultaneously, the arginine residue can engage in favorable ion-dipole interactions with the negatively polarized carbonyl portals of the cucurbituril (B1219460) host. rsc.orgnih.gov The stability of these interactions is often pH-dependent, with binding being stronger under acidic conditions where the arginine's guanidinium group is fully protonated. nih.gov The glycine residue, due to its minimal side chain, provides conformational flexibility, allowing the peptide to adopt a structure that optimizes the binding of both the Arg and Trp side chains with the host molecule.

This principle has been applied in the design of dynamic surfaces. For example, peptides containing an N-terminal Trp and an Arg-Gly-Asp (RGD) cell-adhesion sequence were captured on surfaces functionalized with CB rsc.org-viologen complexes. rsc.org The Trp residue forms a stable ternary complex with the CB rsc.org and viologen, effectively anchoring the peptide and its cell-adhesion motif to the surface. rsc.org This demonstrates how the specific host-guest recognition of the tryptophan residue within a peptide that also contains arginine can be harnessed for biomaterial applications.

Enzymatic Activities and Modulation by this compound

The this compound motif and its constituent amino acids play a significant role in the interactions between proteases and their substrates or inhibitors. The specificity of a protease is largely determined by the amino acid residues of the substrate that fit into the enzyme's binding pockets, denoted as P sites (P1, P2, P3, etc., extending from the cleavage site).

Studies on protease substrate specificity have revealed distinct preferences for or against arginine (Arg), tryptophan (Trp), and glycine (Gly) at various positions. For instance, analysis of substrate libraries for caspase-3 showed a disfavoring of Arg and Trp in the middle of the substrate window. pnas.org Conversely, the outer membrane protease OmpT from Escherichia coli exhibits a strong preference for Arg at the P1 position and a notable preference for Trp or Arg at the P3 and P4 positions. nih.gov Thrombin, a key enzyme in blood coagulation, preferentially cleaves after an Arg residue at the P1 position, with optimal cleavage sites often including Gly at the P2 and P1' positions. expasy.org Similarly, Factor Xa is highly specific for Arg at P1 and Gly at P2. expasy.org

In the context of protease inhibitors, the amino acid at the P1 position is critical. For example, replacing the P1 Gly in the BmSPI38 protease inhibitor with Arg or Lys significantly reduced its inhibitory activity against subtilisin, proteinase K, and elastase. mdpi.com This highlights the principle that substitutions at key positions can alter both the inhibitory strength and the specificity of an inhibitor. mdpi.com Trypsin, for example, has an acidic S1 pocket with a conserved aspartate residue that forms a salt-bridge with the basic side chains of Arg or Lys at the P1 position of a substrate, explaining its specificity. mdpi.com

Peptides containing Arg-Trp sequences have been investigated as inhibitors of specific enzymes. For example, synthetic dipeptides and pentapeptides based on Arg-Trp motifs have shown inhibitory activity against the bacterial translocase MraY. warwick.ac.uk A study on human dipeptidyl peptidase IV (hDPPIV) found that while the dipeptide Trp-Arg was an inhibitor, extending it to tripeptides (Trp-Arg-Xaa) resulted in uncompetitive inhibition, with Trp-Arg-Glu being the most potent. nih.gov

The following table summarizes the substrate specificities of several proteases, highlighting the roles of Arginine, Tryptophan, and Glycine.

Table 1: Protease Substrate Specificity Involving Arginine, Tryptophan, and Glycine This table is interactive. Click on the headers to sort the data.

| Protease | Preferred Residue(s) at P1 | Preferred Residue(s) at Other Positions | Disfavored Residues | Source(s) |

|---|---|---|---|---|

| Caspase-3 | - | P2: Small amino acids (Gly/Ala/Ser) | Middle of substrate window: Phe, His, Lys, Arg, Trp | pnas.org |

| OmpT | Arg | P1': Arg; P3: Arg or Trp; P4: Arg | - | nih.gov |

| Thrombin | Arg | P2: Gly; P1': Gly | - | expasy.orgpnas.org |

| Factor Xa | Arg | P2: Gly; P3: Glu or Asp; P4: Ile or Ala | - | expasy.orgpnas.org |

| Trypsin | Arg, Lys | - | - | mdpi.com |

| Fasciola hepatica Cathepsin L1 & L2 | Lys, Arg | P3': Trp, Phe | - | frontiersin.org |

| Plasmin | Lys, Arg | P2: Aromatic amino acids; P4: Lys | - | pnas.org |

| tPA | Arg | P2: Gly, Ala, Ser; P3: Aromatic amino acids (Phe, Tyr) | P4: Acidic amino acids | pnas.org |

| uPA | Arg | P2: Gly, Ala, Ser; P3: Small polar amino acids (Thr, Ser) | P4: Acidic amino acids | pnas.org |

The unique chemical properties of arginine, tryptophan, and glycine have made them attractive components in the design of artificial enzymes, or enzyme mimics. These synthetic molecules aim to replicate the catalytic efficiency and specificity of natural enzymes.

In the rational design of enzyme mimics, specific amino acids are chosen for their functional roles. Arginine, with its guanidinium group, is often incorporated to bind and activate anionic substrates, such as phosphates, through ion-pairing. ucl.ac.uk Tryptophan can be used for its hydrophobic and aromatic properties, which can facilitate binding to substrates or other parts of the mimic through π-π stacking and hydrophobic interactions. ucl.ac.ukmdpi.com Glycine provides conformational flexibility to the peptide backbone, which can be crucial for achieving the correct three-dimensional structure for catalysis.

One approach to creating enzyme mimics involves attaching dipeptides and amino acids to a polymer backbone. ucl.ac.uk For example, dipeptides like arginine-arginine have been studied for their ability to bind to transition state analogues of reactions, a key principle in enzyme catalysis. ucl.ac.uk In a combinatorial approach, amino acids including Arg and Trp were incorporated into a polymer scaffold to create a catalytic site. ucl.ac.uk

Another strategy uses supramolecular structures, like cyclodextrins or cucurbiturils, as scaffolds. ucl.ac.ukrsc.org These molecules have cavities that can bind guests, mimicking the active site of an enzyme. Peptides containing Trp and Arg can be designed to interact with these scaffolds and with specific targets. For instance, a peptide containing an N-terminal Trp for binding to a cucurbit expasy.orguril (Q8) complex and an Arg-Gly-Asp (RGD) sequence for cell binding was designed to control cell adhesion. rsc.org The Trp residue's interaction with the Q8 complex is a key part of this engineered system. rsc.org

The stability of peptides in biological environments is a critical factor for their therapeutic potential, and it is largely dictated by their susceptibility to enzymatic degradation by proteases. The this compound sequence, like any peptide, is subject to cleavage, and its stability depends on the specific proteases present and the sequence context.

General Degradation Pathways: Peptides can be degraded through several chemical pathways, including hydrolysis of peptide bonds, deamidation, and oxidation. nih.govsigmaaldrich.com

Hydrolysis: Peptide bonds are generally stable, but certain sequences are more labile. The bond C-terminal to an aspartic acid (Asp) residue is particularly susceptible to hydrolysis. nih.govsigmaaldrich.com The side chain of Trp can also undergo hydrolysis, forming kynurenine (B1673888). nih.govrsc.org

Deamidation: Asparagine (Asn) and glutamine (Gln) residues can be deamidated, especially when followed by a Gly residue (e.g., Asn-Gly), which can alter the peptide's structure and function. sigmaaldrich.com

Oxidation: Methionine (Met) and cysteine (Cys) are prone to oxidation. sigmaaldrich.com Light can induce the oxidation of aromatic residues like Trp. mdpi.com

Enzymatic Degradation: The presence of Arg and Trp can make peptides targets for specific proteases. Trypsin, for instance, cleaves after Arg and Lys residues. mdpi.com Therefore, peptides containing these residues can be rapidly degraded by trypsin-like proteases. mdpi.com

However, the Arg-Trp motif is also found in peptides designed for enhanced stability. For example, studies on the degradation of luteinizing hormone-releasing hormone (LHRH), which contains a Trp-Ser-Tyr-Gly-Leu-Arg sequence, showed that a primary degradation pathway involves the cleavage of the Trp-Ser bond. nih.gov In another example, a fragment of adrenocorticotropic hormone (ACTH) containing a Phe-Arg-Trp-Gly sequence was studied, and its metabolites included Phe-Arg-Trp-Pro-Gly-Pro and Trp-Pro-Gly-Pro, indicating cleavage at specific sites. nih.gov

Strategies to improve the enzymatic stability of peptides containing these motifs include:

N-methylation: Modifying the peptide backbone by N-methylation can increase resistance to proteases. researchgate.net

Backbone cyclization: Creating cyclic peptides can enhance metabolic stability against intestinal enzymes. researchgate.net

Incorporation of D-amino acids: Replacing L-amino acids with their D-isomers can significantly increase peptide stability. researchgate.net

The Arg/N-degron pathway is a specific cellular degradation system that recognizes proteins and peptides based on their N-terminal residue. pnas.org This pathway targets proteins with N-terminal Arg, Lys, Leu, Phe, Trp, or Tyr for degradation by the ClpAP protease system in bacteria. pnas.org This highlights a specific mechanism by which peptides starting with Arg or Trp can be recognized and degraded within a cell.

Design of Enzyme Mimics Incorporating this compound

Other Biological Target Interactions and Pathways

Peptides containing the this compound motif, and more broadly those rich in arginine and tryptophan, are a significant class of antimicrobial peptides (AMPs). researchgate.net Their mechanism of action is primarily driven by the distinct and synergistic properties of the Arg and Trp residues. researchgate.netplos.org

The cationic guanidinium group of arginine plays a crucial role in the initial electrostatic attraction of the peptide to the negatively charged components of bacterial membranes, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. plos.orgacs.org This interaction is fundamental for bringing the peptide into close proximity with the bacterial cell surface. Molecular dynamics simulations and experimental data suggest that Arg can form extensive hydrogen bonds with the phosphate (B84403) head groups of membrane phospholipids, enhancing the peptide's membrane-disruptive activity. plos.orgacs.org The presence of Arg is often considered superior to lysine (B10760008) (another cationic residue) for antimicrobial potency, potentially due to the ability of the guanidinium group to form more stable bidentate hydrogen bonds. mdpi.com

The tryptophan residue, with its large, hydrophobic, and aromatic indole side chain, is critical for inserting the peptide into the lipid bilayer. researchgate.net Trp has a strong preference for the interfacial region of the membrane, positioning itself between the polar head groups and the nonpolar acyl chains. researchgate.netacs.org This insertion disrupts the local membrane structure, leading to increased permeability, leakage of cellular contents, and ultimately, cell death. researchgate.netplos.org

The combination of Arg and Trp is particularly effective. The two residues can engage in cation-π interactions, where the cationic Arg side chain interacts favorably with the electron-rich indole ring of Trp. researchgate.netfrontiersin.org This interaction can stabilize the peptide's structure at the membrane interface and enhance its disruptive capabilities. researchgate.netcambridge.org Peptides rich in Arg and Trp are potent even at very short lengths due to these combined properties. researchgate.net

Some Arg-Trp containing peptides may also have intracellular targets. After disrupting the membrane, they can enter the cytoplasm and interfere with essential processes like nucleic acid or protein synthesis. researchgate.netfrontiersin.org For example, indolicidin, a Trp-rich AMP, can inhibit DNA synthesis. frontiersin.org

The following table presents examples of Arg-Trp containing antimicrobial peptides and their characteristics.

Table 2: Examples and Characteristics of Arg-Trp Containing Antimicrobial Peptides This table is interactive. Click on the headers to sort the data.

| Peptide/Class | Sequence/Composition | Key Features | Proposed Mechanism | Source(s) |

|---|---|---|---|---|

| Tritrpticin | VRRFPWWWPFLRR | Rich in Trp (3) and Arg (4) | Membrane disruption; potential intracellular targets | researchgate.net |

| Indolicidin | ILPWKWPWWPWRR-NH2 | Cationic, Trp-rich (13 residues) | Membrane disruption, inhibits DNA synthesis | researchgate.netfrontiersin.org |

| Lau-RIWR-NH2 | Lauroyl-Arg-Ile-Trp-Arg-NH2 | Arg-rich ultrashort cationic lipopeptide | Membrane permeabilization and disruption | plos.org |

| AOD Analogs | Designed from American Oyster Defensin | Arg-rich, contains Trp | Membrane perturbation via ionic interactions and hydrophobic insertion | nih.gov |

| Lactoferricin B | RRWQWRMKKLG | Cationic, contains Arg and Trp | Electrostatic interaction followed by membrane disruption; intracellular targets | researchgate.net |

| Octa 2 | RRWWRWWR | Arg- and Trp-rich | Inhibits Gram-positive and Gram-negative bacteria | frontiersin.org |

Tryptophan is an essential amino acid and the metabolic precursor to the neurotransmitter serotonin (B10506) (5-hydroxytryptamine, 5-HT). researchgate.netnih.gov Serotonin is a crucial modulator of a wide array of neurological processes, including sleep, mood, cognitive function, and behavior. researchgate.net Consequently, peptides containing tryptophan, such as those with an this compound sequence, can be considered in the context of their potential to influence serotonergic pathways, primarily through the bioavailability of tryptophan itself.

The transport of tryptophan across the blood-brain barrier is a rate-limiting step for central serotonin synthesis. nih.gov Tryptophan competes with other large neutral amino acids (LNAAs), such as branched-chain amino acids (BCAAs), for the same transport system. nih.gov Therefore, the presence of tryptophan-containing peptides in the bloodstream could theoretically influence brain tryptophan levels and, subsequently, serotonin production.

While the direct neurotransmitter or neuromodulatory roles of the tripeptide this compound are not established, the constituent amino acids have recognized roles in the nervous system.

Tryptophan (Trp): As mentioned, it is the direct precursor to serotonin. researchgate.net It is also a precursor for other neuroactive molecules like melatonin (B1676174) (involved in sleep regulation) and kynurenine. researchgate.net Metabolites of the kynurenine pathway can modulate immune responses in the central nervous system. researchgate.net

Arginine (Arg): Arginine is the precursor for the synthesis of nitric oxide (NO), a gaseous signaling molecule that acts as a neurotransmitter and neuromodulator involved in processes like synaptic plasticity, neurodevelopment, and blood flow regulation.

Glycine (Gly): Glycine itself is a major inhibitory neurotransmitter in the spinal cord and brainstem. It acts on its own specific receptors (GlyRs). It also functions as a mandatory co-agonist, along with glutamate, for the activation of N-methyl-D-aspartate (NMDA) receptors, which are critical for excitatory neurotransmission and synaptic plasticity throughout the brain. nih.gov

The combination of these three amino acids in a single peptide motif brings together precursors for three distinct neurotransmitter systems (serotonergic, nitrergic, and glycinergic). While the peptide itself may be primarily subject to degradation, its breakdown products could serve as substrates for these pathways. For instance, the degradation of an ACTH fragment, H-Phe-Arg-Trp-Gly-OH, has been studied, indicating that such peptides are processed in biological systems, releasing smaller fragments and constituent amino acids. oup.com

Structure Activity Relationship Sar Studies and Rational Design of Arg Trp Gly Analogs

Design Principles for Modulating Arg-Trp-Gly Functionality

The modification of peptides containing the this compound sequence is guided by several key design principles aimed at enhancing their therapeutic potential. These strategies involve systematically altering the primary sequence, imposing conformational constraints, and modifying the peptide's termini to improve interactions with target receptors and increase metabolic stability.

Positional Scanning and Amino Acid Substitutions within this compound Context

Research has shown that substitutions at each position can dramatically alter potency and selectivity. For instance, in the tetrapeptide template Ac-His-DPhe-Arg-Trp-NH₂, modifications at the Arg and Trp positions have been explored. Substituting the Arginine residue with Alanine, Lysine (B10760008), homoArginine, or Proline resulted in a spectrum of agonist activities, ranging from no change to a 25-fold decrease in potency, depending on the specific ligand and melanocortin receptor subtype. nih.gov Similarly, replacing the Tryptophan residue with Alanine, Nal(2'), DNal(2'), or Biphenylalanine (Bip) led to up to a 33-fold decrease in agonist potency at the mouse melanocortin-1 receptor (mMC1R). nih.gov

Furthermore, the chirality of the amino acids is a critical determinant of activity. It is well-documented that in melanocortin agonists, inverting the chirality of the Phenylalanine residue preceding the Arg-Trp motif from the natural L-form to the D-form (DPhe) dramatically increases receptor potency. acs.org Truncation studies have also revealed that while Ac-His-DPhe-Arg-Trp-NH₂ is a potent agonist at multiple melanocortin receptors, the tripeptide Ac-DPhe-Arg-Trp-NH₂ retains micromolar activity at several of these receptors, highlighting the importance of this core sequence. nih.gov

The following table summarizes findings from substitution studies on a melanocortin tetrapeptide, illustrating the impact of modifying the Trp position.

| Compound | Modification at Trp4 Position | mMC1R Agonist Potency (EC50, nM) | mMC5R Agonist Potency (EC50, nM) |

| 1 | Trp (parent) | 1300 | 1100 |

| 2 | 3-Benzothienyl-alanine (3Bal) | 1200 | 1100 |

| 3 | Tetrahydroisoquinoline (Tic) | >10,000 | >10,000 |

| 4 | L-Nal(2') | 1400 | 1100 |

| 5 | D-Nal(2') | 1100 | 1300 |

| 6 | Biphenylalanine (Bip) | 1000 | 1200 |

| Data adapted from a study on tetrapeptides based on the Ac-Trp-(pI)DPhe-Arg-Trp-NH₂ template. acs.org |

Conformational Constraints and Cyclization Effects on this compound Activity

Linear peptides often suffer from metabolic instability and conformational flexibility, which can lead to reduced receptor affinity and selectivity. To overcome these limitations, conformational constraints are introduced, most commonly through cyclization. nih.gov This strategy "locks" the peptide into a more defined and biologically active conformation, potentially enhancing its interaction with the target receptor and improving stability against enzymatic degradation. nih.govcore.ac.uk

Several cyclization strategies have been applied to peptides containing the this compound sequence:

Side Chain to Side Chain Cyclization: This involves creating a covalent bond between the side chains of two amino acids, often forming a lactam bridge. For example, the potent melanocortin agonist MT-II (Ac-Nle-c[Asp-His-D-Phe-Arg-Trp-Lys]-NH₂) features a lactam bridge between Asp and Lys residues, which constrains the core pharmacophore. nih.gov

Backbone Cyclization: This innovative approach creates a cycle involving the peptide backbone atoms, which can significantly enhance metabolic stability and, in some cases, improve intestinal permeability. researchgate.netnih.gov Studies on a peptide-peptoid hybrid library based on the Phe-D-Phe-Arg-Trp-Gly sequence demonstrated that backbone cyclization conferred remarkable stability in serum and against enzymatic degradation. nih.gov

Disulfide Bridges: Incorporating two Cysteine residues at strategic positions allows for the formation of a disulfide bond, creating a cyclic structure. This method has been used to generate cyclic analogs of peptides containing the Arg-His-D-2Nal-Arg-Trp-Gly sequence. vulcanchem.com

However, the effect of cyclization is not universally positive. While it can stabilize a bioactive conformation, it can also lock the peptide in an inactive state. For instance, N-methylation of backbone-cyclized peptides based on a Phe-D-Phe-Arg-Trp-Gly analog resulted in a significant reduction in biological activity, suggesting that the added rigidity destabilized the active conformation. nih.gov In another study involving integrin-binding peptides, cyclization increased potency against the αIIbβ3 integrin but decreased it against the α5β1 integrin, indicating that the conformational preference is receptor-specific. pnas.org

| Peptide Type | Sequence Context | Effect of Cyclization | Reference |

| Melanocortin Analog | Phe-D-Phe-Arg-Trp-Gly | Increased metabolic stability | nih.gov |

| Melanocortin Analog | Phe-D-Phe-Arg-Trp-Gly | N-methylated cyclic analogs showed reduced bioactivity | nih.gov |

| Integrin Inhibitor | RGD-containing with Gly-Trp | Increased potency for αIIbβ3, decreased for α5β1 | pnas.org |

| Chimeric Peptide | His-Phe-Arg-Trp-Glu-Val-Val-Gly-NH₂ | Reduced conformational freedom | nih.gov |

Terminal Modifications and Derivatization of this compound Containing Peptides

Modifications at the N- and C-termini of peptides are a cornerstone of peptidomimetic design, primarily aimed at blocking the action of exopeptidases (aminopeptidases and carboxypeptidases) and thus enhancing metabolic stability. researchgate.net

Common terminal modifications include:

N-terminal Acetylation (Ac-): This modification neutralizes the positive charge of the N-terminal amine and prevents degradation by aminopeptidases. It is a feature of many synthetic melanocortin agonists, such as Ac-His-DPhe-Arg-Trp-NH₂. nih.gov

C-terminal Amidation (-NH₂): Replacing the C-terminal carboxylic acid with an amide group removes the negative charge and increases resistance to carboxypeptidases. This modification is also prevalent in numerous bioactive peptide analogs, including those containing the this compound sequence. vulcanchem.com

Correlation of this compound Structure with Biological Activity and Selectivity

The rational design of peptide analogs hinges on establishing a clear correlation between specific structural features and the resulting biological activity and receptor selectivity. For peptides containing the this compound motif, extensive SAR studies have provided a wealth of data linking chemical modifications to pharmacological outcomes. nih.govebi.ac.uk

The core His-Phe-Arg-Trp sequence is widely recognized as the critical pharmacophore for melanocortin receptor activation. acs.org However, the nature of the biological response (agonist, partial agonist, or antagonist) and the selectivity for different receptor subtypes can be modulated by subtle structural changes. For example, substitutions at the Phe position in the Ac-His-DPhe-Arg-Trp-NH₂ template have yielded compounds with varied activities. The introduction of a para-iodine atom on the DPhe ring [(pI)DPhe] can result in partial agonism or antagonism at the melanocortin-3 and -4 receptors (MC3R and MC4R). acs.org

Cyclization is a powerful tool for modulating selectivity. The linear peptide Bu-His-DPhe-Arg-Trp-Gly-NH₂ is a non-selective melanocortin agonist. ebi.ac.ukebi.ac.uk However, cyclization of related sequences has been shown to produce ligands with high selectivity for specific receptor subtypes. This is because different receptor subtypes may favor distinct ligand conformations, and cyclization can pre-organize a peptide into a conformation that is preferred by one receptor over others. nih.gov

The table below presents examples of how structural modifications in peptides containing the Arg-Trp sequence influence their activity and selectivity at melanocortin receptors.

| Peptide Analog | Key Structural Modification | Biological Activity Profile | Receptor Selectivity |

| Penta-5-BrAtc(6)-DPhe(7)-Arg(8)-Trp(9)-Gly(10)-NH₂ | Substitution of His with 5-Br-Atc | Potent agonist | Selective for hMC4R; inactive at hMC1R, hMC3R, hMC5R |

| H-Phe-c[Asp-Pro-d-Nal(2')-Arg-Trp-Gly-Lys]-NH₂ | N-terminal aromatic substitution and cyclization | Antagonist | Selective for hMC4R |

| H-d-Phe-c[Asp-Pro-d-Phe-Arg-Trp-Lys]-NH₂ | N-terminal D-aromatic substitution and cyclization | Partial agonist | Selective for hMC3R |

| Ac-His-DNal(2')-Arg-Trp-NH₂ | Substitution of DPhe with DNal(2') | Antagonist | mMC3R antagonist |

| Data compiled from multiple studies. acs.orgnih.govebi.ac.uk |

These examples demonstrate that a deep understanding of the structural requirements of the target receptor allows for the rational design of ligands with tailored pharmacological profiles, transforming a non-selective agonist into a highly selective one, or even converting an agonist into an antagonist.

Identification of Minimal Active Sequences and Pharmacophores from this compound Research

A key goal of SAR studies is to distill a large, complex peptide into its smallest, fully functional core. This "minimal active sequence" contains the essential residues—the pharmacophore—required for biological activity. unina.it Research on melanocortins has been particularly successful in this area, identifying a conserved pharmacophore that includes the Arg-Trp sequence.

Early studies using frog and lizard skin bioassays determined that the central tetrapeptide sequence, His-Phe-Arg-Trp, was the minimal sequence required for measurable melanotropic activity, although it was significantly less potent than the full-length hormone. nih.gov The addition of a C-terminal Glycine (B1666218) to form His-Phe-Arg-Trp-Gly enhanced potency, indicating that Glycine contributes to the activity of the native hormone. nih.gov

Further truncation studies have refined this understanding. It was found that for some stereochemical combinations, a tripeptide was sufficient. For instance, Ac-DPhe-Arg-Trp-NH₂ was identified as a tripeptide agonist, suggesting that for certain structural arrangements, the His residue is not strictly required for activity. nih.gov These findings indicate that different pharmacophore models may exist depending on the specific structure and stereochemistry of the peptide. nih.gov

The identification of these minimal sequences and pharmacophores is invaluable for drug design. They serve as templates for creating smaller, more drug-like peptidomimetics or small molecules that replicate the essential interactions of the parent peptide but possess improved pharmacokinetic properties. nih.govresearchgate.net

Computational Assistance in this compound SAR Analysis and Lead Optimization

Modern drug discovery efforts are increasingly reliant on computational methods to accelerate the design and optimization of new therapeutic agents. In the study of this compound containing peptides, computational modeling has become an indispensable tool for understanding complex SAR data and guiding the rational design of new analogs. researchgate.net

Computational approaches used in this field include:

Molecular Modeling and Dynamics: These methods are used to predict the three-dimensional structures of peptides and their conformational preferences. nih.govresearchgate.net For example, molecular modeling of melanocortin agonists suggested a reverse-turn conformation in the His-Phe-Arg-Trp pharmacophore region, which is stabilized by interactions between the aromatic rings of Phe and Trp. nih.govnih.gov This insight helps explain why certain substitutions or cyclizations that favor this turn structure lead to higher potency.

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical properties of a series of compounds and their biological activities. nih.gov By analyzing a set of analogs, a QSAR model can predict the activity of new, untested compounds, thereby prioritizing synthetic efforts.

Pharmacophore Modeling: This technique identifies the common spatial arrangement of essential chemical features (the pharmacophore) required for activity from a set of active ligands. unina.it This model can then be used to screen virtual libraries for novel scaffolds that match the pharmacophore, or to guide the modification of existing leads. researchgate.net For instance, parallel SAR studies on pyrrolidine (B122466) bis-cyclic guanidine (B92328) compounds helped identify the common pharmacophore required for MC3R agonism. researchgate.net

Receptor Homology Modeling and Docking: In the absence of an experimentally determined receptor structure, a homology model can be built based on the structure of a related protein. Ligands can then be "docked" into the modeled binding site to predict binding modes and affinities, providing a structural hypothesis for the observed SAR. nih.gov

These computational tools provide a powerful synergy with experimental SAR studies. They allow researchers to visualize and understand the molecular basis for activity and selectivity, generate testable hypotheses, and optimize lead compounds more efficiently than through empirical screening alone. nih.govatu.edu

Development of Peptidomimetics and Analogs Based on Arg Trp Gly Motifs

Strategies for Arg-Trp-Gly Peptidomimetic Design

The design of peptidomimetics based on the this compound motif involves a range of strategies aimed at retaining the key pharmacophoric elements while improving drug-like properties. These strategies often focus on constraining the peptide's conformation to mimic its bioactive state, thus enhancing binding affinity and selectivity for its target receptor. upc.eduasianpubs.org Common approaches include the incorporation of unnatural amino acids, cyclization, and modification of the peptide backbone. ashpublications.orgnih.gov

The this compound sequence can be part of larger secondary structures like α-helices and β-turns, which are pivotal in protein-protein interactions. nih.govuzh.ch Consequently, a key strategy in peptidomimetic design is to create scaffolds that mimic these conformations.

β-Turn Mimicry: The Glycine (B1666218) residue, with its conformational flexibility, is frequently found in β-turns. psu.edu This makes the this compound sequence a prime candidate for designing β-turn mimetics. Strategies to stabilize a β-turn conformation include:

Cyclization: Creating a covalent bridge between different parts of the peptide can enforce a turn. This can be achieved through side-chain to side-chain, head-to-tail, or backbone-to-side chain cyclization. asianpubs.org For instance, cyclic analogs of melanocortin agonists, which often contain an Arg-Trp sequence, have shown high potency due to the cyclic constraints positioning the key residues favorably. drugdesign.org

Incorporation of D-amino acids: The use of D-amino acids, particularly D-proline, is a well-established method for inducing reverse turns in a peptide sequence. nih.gov

Turn Mimetics: Non-peptide scaffolds can be designed to present the Arg and Trp side chains in a spatial arrangement that mimics a natural β-turn.

α-Helix Mimicry: When the this compound motif is part of an α-helical structure, strategies to stabilize this conformation are employed. These include: